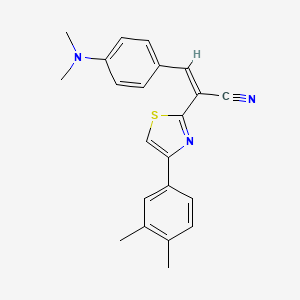

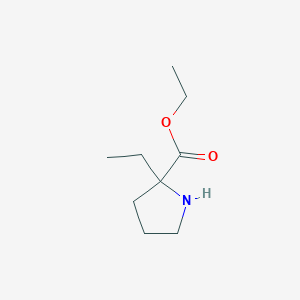

![molecular formula C13H21NO4 B3017828 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid CAS No. 618392-72-6](/img/structure/B3017828.png)

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid is a compound that can be inferred to have biological activity based on the related structures discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar morpholine derivatives and their potential uses in medicinal chemistry. Morpholine and its derivatives are known for their utility in pharmaceuticals, particularly due to their fungicidal and antimicrobial properties.

Synthesis Analysis

The synthesis of related morpholine derivatives has been explored in the literature. For instance, the synthesis of 2-morpholine carboxylic acid derivatives has been described, which involves the conversion of esters into a novel ring system, 1-aza-4-oxabicyclo[3.3.1]non-6-one . Another synthesis approach for a morpholine derivative, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, involved a nine-step process with bromination and cyclization as key steps . These methods could potentially be adapted or provide a foundation for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This ring is a versatile scaffold that can be functionalized to create a variety of biologically active compounds. The structural elaboration of these derivatives can lead to the formation of complex bicyclic systems, as seen in the synthesis of 1-aza-4-oxabicyclo[3.3.1]non-6-one .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are crucial for their biological activity. For example, the introduction of a gem-dimethyl group on the morpholine core was found to improve plasmatic stability while maintaining antifungal activity . The force degradation study of a morpholinium derivative also highlighted the stability of these compounds under various stress factors, with the exception of hydrogen peroxide and UV radiation . These reactions and stability profiles are important for the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine ring contributes to the solubility and stability of these compounds. For instance, the stability of a morpholinium derivative under laboratory conditions, as well as its resistance to degradation by acid, alkali, and moderate temperatures, was demonstrated . These properties are essential for the practical application of these compounds in medicinal chemistry.

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a morpholinyl group and an acetic acid moiety suggests that it might interact with its targets through hydrogen bonding or ionic interactions .

Biochemical Pathways

Based on its structure, it could potentially be involved in pathways where morpholine or acetic acid derivatives play a role .

Pharmacokinetics

Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could be affected by the pH of its environment, as this can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, reducing its efficacy .

Eigenschaften

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c15-11(14-5-7-18-8-6-14)9-13(10-12(16)17)3-1-2-4-13/h1-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWWXZGJUKUHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)N2CCOCC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

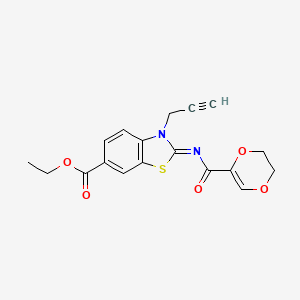

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)

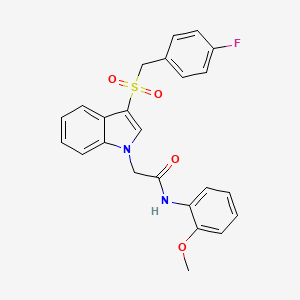

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)

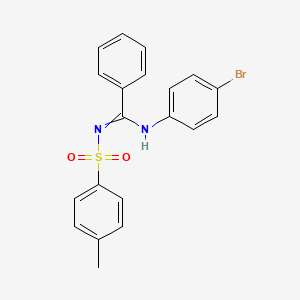

![(E)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3017761.png)

![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)

![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)

![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)